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Compound of Interest

Compound Name: spirotryprostatin A

Cat. No.: B8257919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Spirotryprostatin A is a complex indole alkaloid first isolated from the fungus Aspergillus

fumigatus.[1] It belongs to the spiro-oxindole class of natural products and has garnered

significant scientific interest due to its unique spirocyclic architecture and its potent inhibitory

activity against the mammalian cell cycle, specifically arresting cells in the G2/M phase.[2] The

intricate structure and biological activity of spirotryprostatin A necessitate robust analytical

techniques for its unambiguous characterization. This document provides detailed application

notes and experimental protocols for the characterization of spirotryprostatin A using Nuclear

Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass

Spectrometry (HR-ESI-MS).

Physicochemical Properties of Spirotryprostatin A
A summary of the key physicochemical properties of spirotryprostatin A is presented below.
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Property Value

Molecular Formula C₂₂H₂₅N₃O₄[1]

Molecular Weight 395.50 g/mol [1]

Monoisotopic Mass 395.18450629 Da[3]

Appearance Colorless Needles[1]

Solubility
Soluble in chloroform, dichloromethane, ethyl

acetate, DMSO, and acetone[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of spirotryprostatin
A, providing detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for

spirotryprostatin A. Data has been compiled from the literature, notably from the supporting

information of the enantioselective total synthesis reported by Peng, T. et al.[1]
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Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,
Multiplicity, J in Hz)

2 176.9 -

3 77.2 -

3a 130.5 -

4 128.8 7.28 (d, J = 8.4)

5 114.4 6.85 (dd, J = 8.4, 2.4)

6 159.8 -

7 109.8 6.78 (d, J = 2.4)

7a 142.1 -

1' - 8.20 (s, 1H, NH)

2' 68.2 3.85 (dd, J = 11.2, 4.8)

4' 165.8 -

5a' 60.1 4.15 (t, J = 8.0)

7' 25.4 1.95-2.10 (m, 2H)

8' 22.5 1.80-1.90 (m, 2H)

9' 45.9 3.50-3.60 (m, 2H)

11' 169.5 -

12' 59.8 4.05 (dd, J = 9.2, 4.0)

13' 33.1 2.35-2.45 (m, 1H)

14' 25.9
2.15-2.25 (m, 1H), 1.65-1.75

(m, 1H)

15' 121.8 5.15 (d, J = 9.6)

16' 136.2 -

17' 25.7 1.78 (s, 3H)
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18' 18.4 1.72 (s, 3H)

6-OCH₃ 55.8 3.80 (s, 3H)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis
1. Sample Preparation:

Weigh approximately 5-10 mg of purified spirotryprostatin A.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Experiments:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

2D NMR: To aid in structural assignment, perform a suite of 2D NMR experiments,

including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

elucidate the stereochemistry.

Typical ¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16-64

Relaxation Delay (d1): 1.0 s

Acquisition Time: ~4 s

Typical ¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2.0 s

Data Processing: Process the acquired data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Spirotryprostatin A (5-10 mg)

Dissolve in Deuterated Solvent (e.g., CDCl3)

Transfer to NMR Tube

Acquire NMR Spectra on High-Field Spectrometer

1D ¹H NMR 1D ¹³C NMR 2D NMR (COSY, HSQC, HMBC, NOESY)

Process Raw Data (FT, Phasing, Baseline Correction)

Spectral Analysis & Signal Assignment

Structure Elucidation & Verification
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Sample Preparation

HR-ESI-MS Analysis

Data Interpretation

Prepare Stock Solution (1 mg/mL)

Dilute to 1-10 µg/mL in Mobile Phase

Infuse/Inject into Mass Spectrometer

Full Scan MS (Accurate Mass) Tandem MS (MS/MS) of [M+H]⁺

Determine Elemental Composition Analyze Fragmentation Pattern

Structural Confirmation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Major Fragment Ions

Spirotryprostatin A
[M+H]⁺

m/z 396.1918

Loss of isobutene
[M+H - C₄H₈]⁺
m/z 340.1288- C₄H₈

Cleavage of diketopiperazine ring
(Retro-Diels-Alder type)

m/z ~297

RDA

Indole core fragment
m/z ~188

- C₈H₁₁N₂O₃

Loss of proline moiety
m/z ~228

- C₄H₅NO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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